molecular formula C10H11NO2 B1497699 1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone CAS No. 308851-67-4

1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone

Cat. No.: B1497699
CAS No.: 308851-67-4
M. Wt: 177.2 g/mol
InChI Key: KJYZRXVGOQBIJW-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone (CAS 308851-67-4) is a high-value benzoxazine derivative supplied with a minimum purity of 95% . This compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal and agrochemical research. In pharmaceutical development, the 3,4-dihydro-2H-benzo[b][1,4]oxazine core is a key structural motif in novel therapeutic agents. Research indicates that substituted analogues demonstrate significant biological activity, including potent, sub-micromolar cytotoxicity against specific cancer cell lines such as A2780 ovarian carcinoma and glioblastoma models, highlighting its value as a precursor in anticancer lead optimization . Concurrently, this chemical scaffold is established in agrochemical applications, serving as a fundamental building block for herbicidal agents, as evidenced by its role in patented herbicide compounds . The molecular formula is C10H11NO2 with a formula weight of 177.20 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)8-2-3-10-9(6-8)11-4-5-13-10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYZRXVGOQBIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651284
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308851-67-4
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 2-aminophenol derivatives, which undergo cyclization and functional group transformations to form the benzoxazine ring system. Key steps include:

  • Formation of 1,4-benzoxazinediones by cyclization of 2-aminophenols with oxalyl chloride.
  • Conversion of benzoxazinediones to reactive intermediates such as 3-chloro-1,4-benzoxazin-2-ones via Vilsmeier–Haack reagent treatment.
  • Nucleophilic aromatic substitution (S_NAr) reactions with suitable nucleophiles to introduce aryl or alkyl substituents.
  • Functional group modifications to install the ethanone group at the 6-position of the benzoxazine ring.

Preparation of the Benzoxazine Core

A sustainable and efficient method reported involves the cyclization of 2-aminophenol with oxalyl chloride to yield 1,4-benzoxazinediones (precursors) under mild conditions. This reaction is generally performed in anhydrous solvents with controlled temperature to optimize yield (Table 1).

Step Reactants Conditions Yield (%) Notes
1 2-Aminophenol + Oxalyl chloride Stirring at RT, anhydrous solvent 70-80 Cyclization to 1,4-benzoxazinedione

Subsequently, treatment of these benzoxazinediones with Vilsmeier–Haack reagent leads to 3-chloro-1,4-benzoxazin-2-one derivatives, which are electrophilic and primed for nucleophilic substitution.

Step Reactants Conditions Yield (%) Notes
2 1,4-Benzoxazinedione + Vilsmeier–Haack reagent Reflux in suitable solvent 65-75 Formation of 3-chloro-1,4-benzoxazin-2-one

Alternative Synthetic Routes

Other methods include:

  • Amidation reactions using carbamate or amide intermediates with sulfonium salts to form benzoxazine rings under mild conditions with high yields.
  • Use of bromoethyl sulfonium salts or diphenyl vinyl sulfonium salts with phenol derivatives to synthesize benzoxazines bearing various protective groups (Boc, Cbz, Ac, Bz), enabling functional group tolerance and versatility.
  • Direct acylation of 3,4-dihydro-2H-benzo[b]oxazin-6-yl methanamine derivatives with acetyl chloride or acetic anhydride to introduce the ethanone moiety.

Representative Synthetic Scheme

  • Cyclization: 2-Aminophenol + Oxalyl chloride → 1,4-Benzoxazinedione
  • Vilsmeier–Haack Reaction: 1,4-Benzoxazinedione + Vilsmeier–Haack reagent → 3-chloro-1,4-benzoxazin-2-one
  • Nucleophilic Substitution: 3-chloro-1,4-benzoxazin-2-one + Nucleophile (e.g., indole or amine) → Substituted benzoxazine
  • Acylation: Substituted benzoxazine + Acetylating agent → 1-(3,4-dihydro-2H-benzo[b]oxazin-6-yl)ethanone

Key Research Findings and Notes

  • The presence of electron-donating groups on the benzoxazine ring tends to decrease product yields.
  • Microwave-assisted synthesis significantly reduces reaction time while improving yields.
  • The use of sulfonium salts allows for a one-step synthesis of benzoxazines with high functional group compatibility and minimal side products.
  • Purification is typically achieved by recrystallization or silica gel chromatography, with yields ranging from 55% to 85%.
  • NMR spectroscopy is routinely employed to confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclization + Vilsmeier–Haack + S_NAr 2-Aminophenol, Oxalyl chloride, Vilsmeier–Haack reagent, nucleophile THF, microwave, 60°C, 6-12 min 55–82 Short reaction time, good yields Sensitive to substituent effects
Sulfonium salt-mediated synthesis Phenol derivatives, bromoethyl/diphenyl vinyl sulfonium salts Mild conditions, one-step Up to 85 High functional group tolerance Requires sulfonium salts
Direct acylation of benzoxazine amines Benzoxazine amine derivatives, acetyl chloride or acetic anhydride Heating 2-8 hours 70–80 Straightforward, scalable Longer reaction times

This detailed analysis consolidates diverse synthetic approaches for 1-(3,4-dihydro-2H-benzo[b]oxazin-6-yl)ethanone, highlighting the efficiency and versatility of modern benzoxazine chemistry. The methods emphasize sustainable, high-yielding, and mild reaction conditions suitable for laboratory and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, alcohol derivatives, and substituted benzoxazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone involves its interaction with molecular targets such as BET proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins . By inhibiting BET proteins, the compound can modulate gene expression and exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

  • Benzoxathiins: Replacing the oxygen atom in the oxazine ring with sulfur (e.g., benzo-1,4-oxathiins) alters electronic distribution.
  • Spiro Derivatives: Bioisosteric transformations, such as spirocyclic systems derived from the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety, improve binding to enzymes like monoacylglycerol lipase (MAGL). These modifications increase conformational rigidity, enhancing selectivity and potency compared to the parent ethanone compound .
  • Heterocyclic Hybrids: Compounds like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}ethanone () incorporate thiazolo-triazole rings, increasing molecular complexity and likely improving receptor affinity through π-π interactions .

Functional Group Variations

  • 3-Oxo Substitution: Derivatives with a 3-oxo group (e.g., (E)-3-(3-oxo-4-substituted-dihydrobenzoxazin-6-yl)-N-hydroxypropenamides) show potent histone deacetylase (HDAC) inhibition, with IC₅₀ values in the nanomolar range. The propenamide chain enables zinc chelation in HDAC active sites, a mechanism absent in the ethanone parent compound .
  • Boronic Acid Derivatives: (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid () facilitates Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification for SAR studies. This functional group is absent in the ethanone analog .

Physical and Pharmacokinetic Properties

  • Crystallinity: X-ray data for (S,E)-2-(4-benzyl-dihydrobenzoxazin-2-yl)-1-(4-bromophenyl)ethanone oxime () reveals enantiopure forms with defined hydrogen-bonding networks, suggesting improved stability over racemic ethanone analogs .
  • Solubility: Thioether-linked hybrids (e.g., ) likely exhibit higher lipophilicity (logP >3) compared to the polar ethanone derivative, impacting bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Position of Ethanone: The 6-yl position optimizes steric compatibility in enzyme binding pockets, as shifting the acetyl group reduces anti-inflammatory efficacy .
  • Substituents on the Oxazine Ring :
    • Phenyl groups at the 3-position (e.g., 3-phenyl-dihydrobenzoxazines) enhance anti-inflammatory activity .
    • Fluoro or methyl groups improve metabolic stability and blood-brain barrier penetration in MAGL inhibitors .

Biological Activity

1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone is a compound belonging to the class of benzoxazines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H11NO
  • Molecular Weight : 161.20 g/mol
  • CAS Number : 1850385-64-6

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazines exhibit significant anticancer properties. For instance, compounds derived from this compound were evaluated for their cytotoxicity against various cancer cell lines. A notable study reported that certain derivatives showed IC50 values in the micromolar range against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) .

CompoundCell LineIC50 (μM)
7eSW6201.498
7fSW6201.794

These compounds were found to inhibit histone deacetylases (HDAC), which play a crucial role in cancer progression. The inhibition of HDAC was correlated with the induction of apoptosis in cancer cells .

Antimicrobial Activity

Benzoxazine derivatives have also been studied for their antimicrobial properties. The compound exhibited moderate antibacterial activity against various strains of bacteria. For example, a study indicated that modifications to the benzoxazine structure could enhance its efficacy against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The proposed mechanisms include:

  • HDAC Inhibition : Compounds derived from this structure have been shown to inhibit HDACs, leading to changes in gene expression associated with cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .
  • Direct Interaction with DNA : Certain derivatives may bind directly to DNA or interfere with DNA repair mechanisms, contributing to their anticancer effects .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of various benzoxazine derivatives, researchers synthesized several analogs and tested them against multiple cancer cell lines. The results indicated that specific substitutions on the benzoxazine ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of benzoxazine derivatives against pathogenic bacteria. The findings revealed that compounds with electron-withdrawing groups exhibited improved antibacterial activity, suggesting that structural modifications can optimize therapeutic effects .

Q & A

Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone?

  • Methodological Answer : The compound is typically synthesized via a one-pot condensation-cyclization reaction of phenol derivatives with formaldehyde and primary amines under controlled conditions. For example, derivatives of benzo[1,4]oxazine can be synthesized from 1,5-difluoro-2,4-dinitrobenzene through nucleophilic substitution and cyclization steps . Alternative routes involve catalytic methods to improve yield and reduce side products. A key challenge is optimizing solvent systems (e.g., ethanol or acetonitrile) and reaction temperatures (60–100°C) to minimize byproduct formation .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialConditionsYield (%)Reference
Condensation-CyclizationPhenol + FormaldehydeEthanol, 80°C, 12h65–75
Nucleophilic Substitution1,5-Difluoro-2,4-dinitrobenzeneK₂CO₃, DMF, 100°C50–60

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction (SCXRD), which provides precise bond lengths and angles. For example, SCXRD data for a brominated derivative confirmed a planar benzoxazine ring with a mean C–C bond length of 1.39 Å and a dihedral angle of 2.5° between the ketone and heterocycle . Complementary techniques include:
  • NMR : 1^1H NMR signals for the methyl ketone group appear at δ 2.5–2.7 ppm, while aromatic protons resonate at δ 6.8–7.2 ppm.
  • IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C–O–C in oxazine) .

Q. What physical and chemical properties are critical for experimental handling?

  • Methodological Answer : Key properties include:
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at −20°C.
  • Melting Point : Documented ranges from 120–135°C (varies with substituents) .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. To address this:
  • Cross-validate with SCXRD for rigid structures .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data. For example, the NIST Chemistry WebBook provides benchmark spectral data for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isotopic or adduct interference .

Q. What experimental design considerations are critical for stability studies under varying conditions?

  • Methodological Answer : Degradation pathways must be systematically mapped:
  • Temperature Control : Use refrigerated reactors (4°C) to slow organic degradation, as seen in wastewater matrix studies .
  • pH-Dependent Stability : Conduct accelerated stability testing at pH 3, 7, and 11. Monitor via HPLC for byproduct formation.
  • Light Sensitivity : Use amber glassware to prevent photolytic decomposition, especially for aromatic ketones .

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

  • Methodological Answer : Substituents like halogens or nitro groups reduce nucleophilicity. Strategies include:
  • Catalytic Systems : Employ Pd/C or Cu(I) catalysts to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >70%.
  • Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) for improved solubility and reduced side reactions .

Q. What computational tools are recommended for predicting the compound’s reactivity in drug discovery?

  • Methodological Answer :
  • QSAR Modeling : Use CC-DPS (Chemical Compounds Deep Profiling Services) to predict bioactivity based on quantum chemistry and QSPR .
  • Docking Simulations : Tools like AutoDock Vina can assess binding affinity to biological targets (e.g., kinase enzymes) .
  • ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties like bioavailability and metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone

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